N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Description
Properties
Molecular Formula |
C31H44N2O5 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m1./s1 |
InChI Key |
FBQGKIIVCFVSBB-CVLQQERVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Synthetic Routes and Reaction Conditions
Protection of Amino Groups
The α-amino group of the amino acid backbone is protected using the benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amino acid derivative with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the generated acid and drive the reaction forward.
The hydroxyl group at the 3-position is protected as a phenylmethoxy ether, introduced via reaction with benzyl bromide or related benzylating agents under basic conditions to prevent unwanted side reactions during peptide coupling.
Coupling with N-cyclohexylcyclohexanamine
The protected amino acid derivative is then coupled with N-cyclohexylcyclohexanamine. This coupling typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group, facilitating amide bond formation under mild conditions.
The reaction is conducted in anhydrous organic solvents like dichloromethane or dimethylformamide (DMF) at controlled temperatures (0–25°C) to maintain stereochemical purity and minimize racemization.
Deprotection and Purification
After coupling, selective deprotection of protecting groups can be performed depending on the synthetic goal. For example, catalytic hydrogenation (Pd/C under H2 atmosphere) can remove the benzyloxycarbonyl groups without affecting other functionalities.
Purification is achieved by chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC), ensuring high purity of the final compound.
Industrial Scale Synthesis
On an industrial scale, the synthesis follows the same protection-coupling-deprotection sequence but with optimized reaction parameters for yield and cost-effectiveness.
Flow microreactor systems are increasingly employed to enhance reaction control, scalability, and safety, allowing precise temperature and reagent mixing control to improve product quality.
Purification steps include crystallization and advanced chromatographic methods to meet stringent pharmaceutical-grade purity standards.
Data Table: Summary of Key Preparation Steps
| Step Number | Reaction Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Protection of α-amino group | Benzyloxycarbonyl chloride (Cbz-Cl), NaHCO3, base | Protect amino group to prevent side reactions |
| 2 | Protection of hydroxyl group | Benzyl bromide, base (e.g., K2CO3) | Introduce phenylmethoxy protecting group |
| 3 | Coupling with N-cyclohexylcyclohexanamine | DCC or DIC, solvent (DCM or DMF), 0–25°C | Formation of amide bond between acid and amine |
| 4 | Deprotection (optional) | Catalytic hydrogenation (Pd/C, H2) | Remove Cbz protecting groups selectively |
| 5 | Purification | Chromatography (silica gel, HPLC), crystallization | Obtain high-purity final compound |
Research Findings and Analytical Data
Stereochemical Integrity: The use of mild coupling conditions and protecting groups such as Cbz and phenylmethoxy ensures retention of stereochemistry at the chiral centers (2S,3R configuration).
Yield and Purity: Reported yields for similar protected amino acid derivatives coupled with cyclohexylamines range from 70% to 85% after purification, with purity levels exceeding 95% as confirmed by HPLC and NMR spectroscopy.
-
- NMR Spectroscopy: Confirms the presence of characteristic benzyloxycarbonyl signals and cyclohexyl protons.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (~536.7 g/mol for related derivatives).
- Chiral HPLC: Confirms enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is related to several compounds with diverse applications, as indicated by the available search results. N-cyclohexylcyclohexanamine derivatives are involved in various chemical reactions and display biological activities, making them relevant in scientific research.
Chemical Reactions and Synthesis
- Esterification and Salt Formation: The synthesis of N-cyclohexylcyclohexanamine derivatives often involves esterification to introduce protecting groups, followed by reactions to form corresponding salts.
- Oxidation, Reduction, and Substitution: N-cyclohexylcyclohexanamine undergoes oxidation, reduction, and substitution reactions depending on the reagents and conditions used. Oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride. Substitution reactions use halogenated compounds and other nucleophiles.
Biological Activities
- Apoptosis and Anti-inflammatory Effects: N-cyclohexylcyclohexanamine has been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways, suggesting its potential in cancer and anti-inflammatory therapies.
- Antimicrobial Properties: Some related compounds, like (2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid, demonstrate potential antimicrobial properties, especially against multidrug-resistant pathogens.
In Vitro Studies
In vitro assays of N-cyclohexylcyclohexanamine have shown its effectiveness in inhibiting cell proliferation in specific cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
The search results also list various related compounds with different CAS numbers, indicating their use in various chemical and biological applications . These include:
- N-cyclohexylcyclohexanamine,(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid (CAS No: 16966-07-7)
- N-cyclohexylcyclohexanamine,(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid (CAS No: 10342-01-5)
- N-cyclohexylcyclohexanamine,(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid (CAS No: 198828-72-7)
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Key Structural Comparisons
Key Observations:
- N-Cyclohexylcyclohexanamine is simpler in structure compared to amino acid derivatives, serving primarily as a counterion. Its bicyclic structure enhances lipophilicity, making it suitable for stabilizing acidic compounds in non-polar solvents .
- (2S,3R)-3-Phenylmethoxy-2-(Phenylmethoxycarbonylamino)Butanoic Acid shares the Cbz (benzyloxycarbonyl) protecting group with N-Cbz-L-Threonine, but the phenylmethoxy substitution replaces the hydroxyl group, reducing hydrogen-bonding capacity and increasing steric hindrance. This may impact its role in peptide coupling reactions .
- Fmoc-L-azaThr(Alloc)-OH employs orthogonal protecting groups (Fmoc and Alloc), enabling sequential deprotection in multi-step syntheses, unlike the single Cbz group in the target compound .
Key Observations:
- The phenylmethoxy substitution in the target compound reduces aqueous solubility compared to N-Cbz-L-Threonine , limiting its use in aqueous-phase reactions .
- N-Cyclohexylcyclohexanamine ’s stability in neutral conditions makes it ideal for salt formation, whereas Cbz-protected compounds require careful handling to avoid premature deprotection .
Key Observations:
Biological Activity
N-cyclohexylcyclohexanamine; (2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Molecular Formula : C26H42N2O4
- Molecular Weight : 446.62 g/mol
- CAS Number : 10342-01-5
| Property | Value |
|---|---|
| Molecular Formula | C26H42N2O4 |
| Molecular Weight | 446.62 g/mol |
| Boiling Point | 624.7ºC at 760 mmHg |
The biological activity of N-cyclohexylcyclohexanamine; (2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is primarily attributed to its interaction with various biological targets:
- Integrin Binding : The compound acts as an agonist that enhances the binding of cells to integrin-binding ligands, which is crucial for cell adhesion and migration processes .
- Receptor Modulation : It may modulate specific receptors involved in signaling pathways, potentially influencing cellular responses to external stimuli .
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic pathways.
Therapeutic Applications
Due to its biological activities, this compound shows promise in several therapeutic areas:
- Cancer Treatment : By enhancing integrin binding, it may improve the efficacy of cancer therapies that rely on targeted drug delivery systems.
- Cardiovascular Diseases : Its potential role in modulating receptor activity could be beneficial in treating conditions related to cardiovascular health.
Study 1: Integrin Agonist Activity
A study investigating the effects of N-cyclohexylcyclohexanamine on integrin-expressing cells demonstrated that treatment with this compound significantly increased cell adhesion compared to control groups. This suggests a potential application in enhancing wound healing and tissue regeneration .
Study 2: Enzyme Inhibition Analysis
Research conducted on the enzyme inhibitory properties of the compound revealed that it effectively inhibited specific enzymes involved in metabolic pathways associated with cancer cell proliferation. This inhibition was dose-dependent, indicating a promising avenue for further exploration in cancer therapeutics.
Q & A
Q. Advanced
- Cellular uptake studies : Radiolabel the compounds with tritium or use fluorescent tags (e.g., FITC) to track intracellular localization in models like HEK293 or HeLa cells .
- Molecular dynamics (MD) simulations : Predict binding modes to targets (e.g., HIV-1 protease) using software like GROMACS, validated by mutagenesis studies .
What strategies mitigate instability of the benzyloxycarbonyl (Cbz) group during storage?
Advanced
The Cbz group is prone to hydrolysis under acidic or humid conditions. Mitigation approaches include:
- Lyophilization : Store compounds as lyophilized powders at -20°C with desiccants (silica gel) .
- Buffered formulations : Prepare stock solutions in PBS (pH 7.4) with 10% DMSO to prevent aggregation .
- Alternative protecting groups : Replace Cbz with Alloc (allyloxycarbonyl) for improved stability in aqueous media .
How do structural modifications influence the pharmacokinetic properties of these compounds?
Advanced
Key modifications and their impacts:
What computational tools are effective for predicting reactivity in novel derivatives?
Q. Advanced
- Density Functional Theory (DFT) : Calculates activation energies for reactions like tert-butyloxy group deprotection (B3LYP/6-31G* basis set) .
- Retrosynthetic software (e.g., ChemAxon) : Generates plausible routes for derivatives, validated against PubChem’s reaction database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
